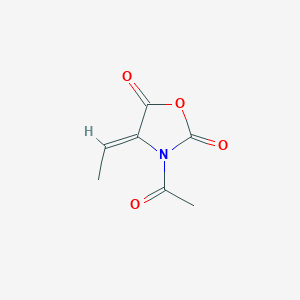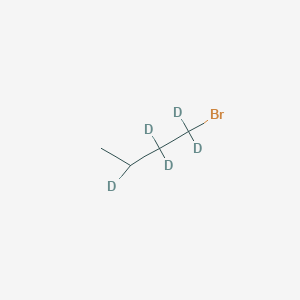
3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester involves several steps. One of the known synthetic routes includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to maintain high-quality standards. The process involves large-scale synthesis using advanced equipment and techniques to ensure consistency and efficiency. The production methods are designed to meet international standards for pharmaceutical reference materials .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical development and method validation.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the production of high-quality pharmaceutical reference materials.
Mechanism of Action
The mechanism of action of 3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester is unique due to its specific chemical structure and properties, which make it suitable for various scientific research applications. Its ability to undergo multiple types of chemical reactions and its use in proteomics research highlight its versatility and importance in the scientific community .
Properties
CAS No. |
1026013-15-9 |
|---|---|
Molecular Formula |
C₂₁H₃₁NO₄ |
Molecular Weight |
361.48 |
IUPAC Name |
methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate |
InChI |
InChI=1S/C21H31NO4/c1-19-10-8-15-13(14(19)5-6-16(19)18(24)25-3)7-12-21(26-4)20(15,2)11-9-17(23)22-21/h9,11,13-16H,5-8,10,12H2,1-4H3,(H,22,23)/t13?,14?,15?,16-,19+,20-,21?/m1/s1 |
SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4(C3(C=CC(=O)N4)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1141689.png)



![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)
